![molecular formula C22H19ClFN3O2 B2490793 N-(2-氯-4-氟苯基)-11-亚氨基-2,3,6,7-四氢-1H,5H,11H-吡喃并[2,3-f]吡啶并[3,2,1-ij]喹啉-10-甲酰胺 CAS No. 866346-62-5](/img/structure/B2490793.png)
N-(2-氯-4-氟苯基)-11-亚氨基-2,3,6,7-四氢-1H,5H,11H-吡喃并[2,3-f]吡啶并[3,2,1-ij]喹啉-10-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C22H19ClFN3O2 and its molecular weight is 411.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
合成的化合物已被评估其对金黄色葡萄球菌和紫单胞菌的体外抗菌活性。 了解其对细菌病原体的有效性对于潜在的治疗应用至关重要 .
抗病毒潜力
鉴于该化合物的结构特征,值得研究其抗病毒特性。研究人员可以探索其对特定病毒的影响,例如 HIV-1 或其他 RNA 或 DNA 病毒。 分子对接研究可以提供对其与病毒蛋白相互作用的见解 .
抗癌特性
噻唑衍生物在癌症研究中显示出希望。调查该化合物是否对癌细胞表现出抗增殖作用。体外研究可以评估其对细胞活力、凋亡和细胞周期进程的影响。 此外,探索其作为肺癌细胞生长抑制剂的潜力 .
抗炎应用
具有噻唑支架的化合物通常具有抗炎特性。考虑评估该化合物调节炎症通路的的能力。 它可能与关节炎、哮喘或其他炎症性疾病等疾病相关 .
高血压治疗
噻唑基分子已被探索为潜在的抗高血压药物。调查该化合物是否影响血压调节或血管功能。 动物模型和体外测定可以提供有价值的数据 .
过敏管理
鉴于噻唑的多样生物活性,探索该化合物是否对过敏反应有任何影响。调查其对肥大细胞、组胺释放或细胞因子产生的影响。 过敏管理仍然是一个重要的临床挑战 .
胃肠健康
评估该化合物对胃肠道疾病(如幽门螺杆菌感染)的影响。硝唑尼特是一种相关的抗菌药物,已显示出对幽门螺杆菌的疗效。 调查该化合物是否表现出类似的潜力 .
药物开发
最后,将该化合物视为药物开发的起点。结构修饰可以增强特定特性,例如溶解度、生物利用度或靶向选择性。 合理设计和合成可能会产生新的治疗剂 .
作用机制
Target of action
Compounds with an indole nucleus, which is similar to the structure of your compound, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of action
The interaction of the compound with its targets would likely involve the formation of non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The presence of the indole nucleus could enhance the compound’s ability to interact with its targets .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The ADME properties of the compound would be influenced by factors such as its size, polarity, and the presence of functional groups that can undergo metabolic reactions. The presence of the indole nucleus could potentially enhance the compound’s bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. For example, if the compound targets a receptor involved in cell proliferation, it could potentially have anticancer activity .
属性
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O2/c23-17-11-14(24)5-6-18(17)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKOAZMDHPIMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=C(C=C(C=C5)F)Cl)CCCN3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

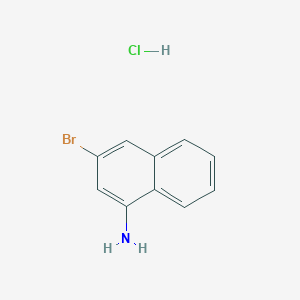
![[7-(Benzylsulfanyl)-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2490715.png)
![N-(3-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2490716.png)
![2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]-4,6-dimethylpyrimidine](/img/structure/B2490719.png)
![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)
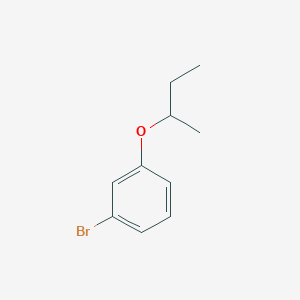
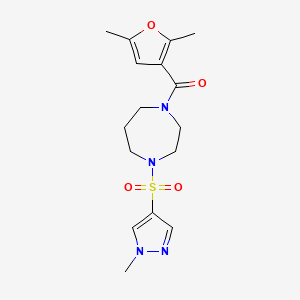
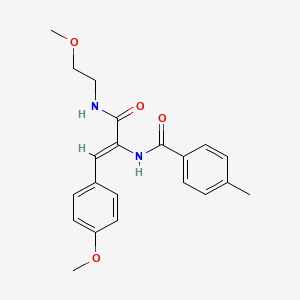

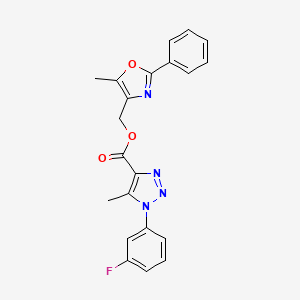


![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
